BenchChemオンラインストアへようこそ!

3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Structure-Activity Relationship Halogen Bonding Molecular Recognition

For researchers expanding SAR around the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold, CAS 891127-07-4 offers a critical substitution pattern. The ortho-chlorobenzylthio group provides a unique halogen-bond motif orthogonal to standard pyridyl analogs, making it an essential comparator for c-Met kinase (IC50 ~0.090 µM for related analogs) and mitochondrial pyruvate carrier (MPC) programs. Its distinct lipophilicity profile (cLogP ~3.0–3.5) and single H-bond donor enable specific ADME liability assessment, particularly S-oxidation at the thioether linker. Secure this high-purity compound for your receptor tyrosine kinase or cancer immunotherapy target engagement studies.

Molecular Formula C15H15ClN4OS
Molecular Weight 334.82
CAS No. 891127-07-4
Cat. No. B2754072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
CAS891127-07-4
Molecular FormulaC15H15ClN4OS
Molecular Weight334.82
Structural Identifiers
SMILESCCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3Cl
InChIInChI=1S/C15H15ClN4OS/c1-2-5-11-8-13(21)17-14-18-19-15(20(11)14)22-9-10-6-3-4-7-12(10)16/h3-4,6-8H,2,5,9H2,1H3,(H,17,18,21)
InChIKeyXIRWXMXJFKXVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 891127-07-4): Chemical Class and Procurement Context


3-((2-Chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 891127-07-4, molecular formula C₁₅H₁₅ClN₄OS, molecular weight ~334.8 g/mol) belongs to the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class—a privileged fused heterocyclic scaffold isoelectronic with the purine ring system . This compound features a 2-chlorobenzylthio substituent at position 3 and an n-propyl group at position 5 of the triazolopyrimidinone core. The [1,2,4]triazolo[4,3-a]pyrimidine scaffold has been patented for mitochondrial pyruvate carrier (MPC) inhibition in cancer immunotherapy [1], and close analogs bearing the 5-propyl-3-thioether substitution pattern have demonstrated sub-micromolar c-Met kinase inhibition . However, no peer-reviewed primary research article or patent biological example specifically profiling CAS 891127-07-4 was identified in the public domain as of the search date.

Why Generic Substitution Fails for 3-((2-Chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: Structural Sensitivity of the Triazolopyrimidinone Scaffold


Within the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class, even minor structural modifications produce substantial shifts in biological activity. The chlorine substitution position on the benzylthio moiety (ortho in CAS 891127-07-4 vs. para in the 4-chlorobenzyl analog ) alters the electron density distribution and steric profile of the aromatic ring, which can affect π-stacking interactions and halogen bonding with target proteins. The 5-propyl chain length directly influences lipophilicity (computed XLogP3-AA difference of approximately +0.7 log units vs. the 5-methyl analog, and +0.3 log units vs. 5-ethyl [1]), impacting membrane permeability and non-specific protein binding. Furthermore, the thioether linker at position 3, when combined with a 2-chlorobenzyl group, creates a distinct pharmacophoric geometry compared to pyridylmethylthio analogs that demonstrate potent c-Met inhibition (IC50 ~0.090 μM) . These structure-activity relationship (SAR) sensitivities mean that interchanging compounds within this class—even those differing by a single heavy atom—carries a high risk of altered target engagement, potency, and selectivity profiles. The quantitative evidence below illustrates these differentiation axes.

Quantitative Differentiation Evidence: 3-((2-Chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one vs. Closest Analogs


Chlorine Positional Isomerism: Ortho (2-Chloro) vs. Para (4-Chloro) Benzylthio Substitution

CAS 891127-07-4 bears a 2-chlorobenzylthio group, whereas the direct positional isomer 3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one carries chlorine at the para position . The ortho-chlorine introduces a distinct steric environment: the chlorine atom is proximal to the thioether sulfur, potentially engaging in intramolecular S···Cl non-covalent interactions that influence the conformational preference of the benzyl group. In medicinal chemistry, ortho-substituted benzyl groups have been shown to restrict rotational freedom and pre-organize the ligand into a bioactive conformation more effectively than para-substituted analogs [1]. No direct, side-by-side biological comparison between these two isomers has been published for this scaffold. This represents a structural differentiation point with uncharacterized biological consequences.

Structure-Activity Relationship Halogen Bonding Molecular Recognition

5-Alkyl Chain Length Differentiation: Propyl vs. Methyl and Dimethyl Analogs — Lipophilicity and c-Met Kinase Activity

The target compound carries an n-propyl group at position 5. The 5,7-dimethyl analog (CAS 221120-57-6, PubChem CID 712811) has a computed XLogP3-AA of 4.3, while the 5-ethyl analog with a pyridylmethylthio group (CID 135938313) has XLogP3-AA of 1.0 [1]. Although the pyridylmethylthio substituent contributes to this difference, the propyl group alone is estimated to increase logP by approximately 0.5–0.8 units relative to methyl at position 5, based on the Hansch π constant for a methylene unit (~0.5 per CH₂) [2]. The closest analog with reported quantitative kinase data is 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, which demonstrated c-Met kinase inhibition with an IC₅₀ of approximately 0.090 μM . The propyl group at position 5 is a shared feature with this active analog, suggesting that this alkyl chain length contributes to c-Met binding pocket occupancy. No c-Met data are available for the 5-methyl or 5,7-dimethyl 2-chlorobenzylthio analogs for direct comparison.

Lipophilicity c-Met Kinase Kinase Inhibition ADME Prediction

Thioether vs. Amino Linker at Position 3: Impact on Hydrogen Bond Donor/Acceptor Profile

CAS 891127-07-4 features a thioether (-S-CH₂-) linker connecting the triazolopyrimidinone core to the 2-chlorobenzyl group. In contrast, analogs such as 2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one use an amino (-NH-CH₂-) linker . The thioether linkage eliminates one hydrogen bond donor (the NH of the amino linker) and replaces it with a sulfur atom that acts as a weak hydrogen bond acceptor. For the target compound, PubChem-computed hydrogen bond donor count for the closest analog (CID 712811) is 0, while the 5-ethyl pyridylmethylthio analog (CID 135938313) has 1 H-bond donor (from the 8-NH of the pyrimidinone ring) [1]. The absence of an additional H-bond donor at the 3-position linker in CAS 891127-07-4 is predicted to enhance passive membrane permeability relative to amino-linked analogs, while the sulfur atom provides a polarizable site for potential interactions with methionine or cysteine residues in protein binding pockets [2].

Hydrogen Bonding Drug-Likeness Physicochemical Properties

Scaffold Patent Landscape: [1,2,4]Triazolo[4,3-a]pyrimidin-7(8H)-one as Mitochondrial Pyruvate Carrier (MPC) Inhibitor — Competitive Positioning

The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold is the subject of patent AU2022327765A1, which claims compounds of this class as mitochondrial pyruvate carrier (MPC) inhibitors for use in cancer immunotherapy, including T-cell therapies and immune checkpoint inhibitor combinations [1]. The patent explicitly encompasses 2-chlorobenzyl and propyl substituents within its generic and sub-generic claims. While CAS 891127-07-4 itself is not listed among the exemplified compounds in the patent, its structural features fall within the claimed chemical space. This contrasts with analogs based on the [1,2,4]triazolo[1,5-a]pyrimidine regioisomeric scaffold, which are predominantly claimed for fungicidal and herbicidal applications [2], or the [1,2,4]triazolo[4,3-a]pyrazine scaffold claimed for antibacterial use [3]. The specific regioisomer ([4,3-a] fusion) and 7(8H)-one oxidation state of CAS 891127-07-4 align it with the immunooncology application space rather than the agrochemical space.

Mitochondrial Pyruvate Carrier Cancer Immunotherapy Patent Analysis Target Engagement

Computed Physicochemical Profile vs. Drug-Likeness Benchmarks: Lipinski and Veber Rule Compliance

Based on computed properties for the closest PubChem-listed analog (CID 712811, the 5,7-dimethyl variant) [1] and adjusted for the 5-propyl-7(8H)-one modification, CAS 891127-07-4 is predicted to have the following profile: molecular weight 334.8 g/mol, XLogP3-AA estimated at 3.0–3.5, hydrogen bond donors = 1 (the 8-NH of pyrimidinone), hydrogen bond acceptors = 5 (N atoms in triazole/pyrimidine rings + carbonyl oxygen + sulfur), and rotatable bonds = 6. This profile complies with all Lipinski Rule of Five criteria (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) [2] and the Veber Rule (rotatable bonds ≤ 10, TPSA estimated < 140 Ų) [3]. In contrast, the 5,7-dimethyl analog (CID 712811) has HBD = 0 due to the methyl substitution at position 7 eliminating the pyrimidinone NH, resulting in a fundamentally different hydrogen bonding capacity. The presence of the 7(8H)-one NH donor in CAS 891127-07-4 is critical for target engagement in kinase ATP-binding pockets, where a conserved hydrogen bond to the hinge region is typically required [4].

Drug-Likeness ADME Lipinski Rule Veber Rule Physicochemical Profiling

3-Thioether Substituent SAR: 2-Chlorobenzyl vs. Pyridylmethyl — Divergent Kinase and Antimicrobial Activity Profiles

The 3-position thioether substituent is the primary pharmacophoric determinant in this compound series. CAS 891127-07-4 bears a 2-chlorobenzylthio group, whereas the most biologically characterized analog reported is 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, which demonstrated c-Met kinase inhibition with an IC₅₀ of ~0.090 μM . The pyridyl nitrogen in the latter provides an additional hydrogen bond acceptor and potential metal-chelating capacity that is absent in the 2-chlorobenzyl group. Conversely, the 2-chlorobenzyl group provides a halogen atom capable of halogen bonding to backbone carbonyls in protein targets—an interaction mode not available to the pyridylmethyl analog [1]. In the antimicrobial space, the [1,2,4]triazolo[4,3-a]pyrimidin-7-one scaffold with arylthio substituents has shown antifungal activity [2], and the benzylthio motif, in particular, is a known pharmacophore in fluconazole-derived antifungal agents [3]. The 2-chlorobenzylthio group of CAS 891127-07-4 is therefore predicted to bias the compound toward halogen-bonding-driven target engagement, potentially favoring targets with accessible backbone carbonyls or halogen-binding pockets, rather than the metal-chelating kinase inhibition profile of the pyridylmethylthio analogs.

Kinase Selectivity Antimicrobial Screening Fragment-Based Drug Design

Optimal Research and Industrial Application Scenarios for 3-((2-Chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one Based on Differentiated Evidence


Kinase-Targeted Screening Libraries for c-Met and Related RTK Inhibitor Discovery

The 5-propyl substitution on the triazolopyrimidinone core, shared with a c-Met-active analog (IC₅₀ ~0.090 μM for the pyridylmethylthio variant) , combined with the hinge-binding 8-NH hydrogen bond donor absent in 5,7-dimethyl congeners [1], positions CAS 891127-07-4 as a suitable entry point for receptor tyrosine kinase (RTK) screening. The 2-chlorobenzylthio group provides a halogen bond-capable moiety [2] that can probe an interaction modality orthogonal to the hydrogen-bonding pyridylmethylthio analogs. Researchers should prioritize c-Met, VEGFR, and PDGFR panel screens, using the pyridylmethylthio analog as a positive control benchmark.

Mitochondrial Pyruvate Carrier (MPC) Inhibitor Lead Optimization in Immunooncology

Patent AU2022327765A1 establishes the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold as a privileged chemotype for MPC inhibition in cancer immunotherapy [3]. Although CAS 891127-07-4 is not an exemplified compound, its structural features fall within the claimed chemical space, and a related scaffold compound has demonstrated MPC2 displacement with IC₅₀ = 1,200 nM [4]. This compound is appropriate for structure-activity relationship (SAR) expansion around the 2-chlorobenzylthio substituent to explore halogen-bonding contributions to MPC2 binding affinity. Use in T-cell activation assays co-administered with immune checkpoint inhibitors is indicated by the patent landscape.

Antifungal Screening Against Azole-Resistant Candida and Aspergillus Species

The benzylthio motif is a recognized pharmacophore in fluconazole-derived antifungal agents [5], and the [1,2,4]triazolo[4,3-a]pyrimidin-7-one scaffold has demonstrated class-level antifungal activity [6]. CAS 891127-07-4 combines both features, with the 2-chlorobenzyl group offering potential for differential interactions with fungal CYP51 versus the human ortholog. Screen against azole-resistant C. albicans, C. glabrata, and A. fumigatus panels with fluconazole and voriconazole as comparator controls. The absence of the pyridyl nitrogen (present in kinase-biased analogs) may reduce off-target kinase activity, potentially improving the selectivity window for antifungal applications.

Physicochemical Comparator in ADME Optimization Studies for Triazolopyrimidinone Lead Series

With a predicted logP of 3.0–3.5, a single H-bond donor, and a molecular weight of 334.8 g/mol, CAS 891127-07-4 occupies a favorable position in drug-like chemical space [7]. It serves as a balanced comparator for evaluating the impact of 3-position substituent modifications (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl vs. pyridylmethyl) on measured logD, aqueous solubility, microsomal stability, and Caco-2 permeability. The thioether linker further provides a metabolic soft spot (potential S-oxidation to sulfoxide/sulfone) that can be monitored in in vitro metabolite identification studies, making this compound a useful tool for understanding the ADME liabilities of the thioether-containing triazolopyrimidinone series.

Quote Request

Request a Quote for 3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.